3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam is a chemical compound with the molecular formula and a molecular weight of 286.71 g/mol. It is classified as a benzodiazepine derivative, which are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions related to the central nervous system. This compound serves as a significant reference standard in analytical chemistry and pharmacological research, providing insights into the behavior and effects of benzodiazepine derivatives .
The synthesis of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam typically involves several key steps:
Advanced methods such as continuous flow synthesis have been explored to optimize yields and reaction conditions, enhancing the efficiency of producing this compound .
The molecular structure of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam features a fused benzodiazepine ring system. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam can participate in various chemical reactions:
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects that are characteristic of many benzodiazepines.
The physical and chemical properties of 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam are crucial for its application in scientific research:
These properties make it suitable for various analytical methods including chromatography and spectroscopy .
3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam has several scientific applications:
3-Dehydroxy-3-oxo-4,5-dihydro oxazepam (CAS 19554-95-1), systematically named 7-chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, serves dual roles in pharmaceutical science as both a metabolic derivative and a process-related impurity in benzodiazepine manufacturing. Structurally characterized by a partially saturated diazepine ring with adjacent ketone groups at positions 2 and 3, this compound represents a key oxidative transformation product of the anxiolytic agent oxazepam [3] [5]. The molecular framework (C₁₅H₁₁ClN₂O₂; MW 286.71 g/mol) retains the chlorinated aromatic ring and phenyl substituent essential for benzodiazepine receptor interactions, while the dione modification significantly alters its pharmacological profile compared to the parent drug [1] [4].
Within metabolic pathways, this compound emerges from hepatic oxidation of oxazepam, though it demonstrates negligible GABAergic activity due to disrupted binding geometry at the benzodiazepine site of GABAₐ receptors [3]. Analytical studies confirm its detection in biological matrices following oxazepam administration, though its rapid conjugation and excretion limit systemic accumulation [3]. As a synthetic impurity, it forms during manufacturing processes through either incomplete reaction sequences or oxidative degradation of intermediates, necessitating rigorous control to minimize its presence in final drug products [4] . Pharmacopoeial standards designate this molecule as "Oxazepam Impurity A" or "Oxazepam Related Compound A," reflecting its regulatory significance in pharmaceutical quality assessment [4] .
Table 1: Standard Chemical Identifiers for 3-Dehydroxy-3-oxo-4,5-dihydro Oxazepam
Identifier Type | Designation | Source |
---|---|---|
Systematic IUPAC Name | 7-Chloro-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | [4] |
Common Synonyms | Oxazepam EP Impurity A; Oxazepam Related Compound A | [4] |
CAS Registry Number | 19554-95-1 | [1] |
Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1] [5] |
SMILES Notation | Clc1ccc2NC(=O)C(=O)NC(c3ccccc3)c2c1 | [5] |
USP Reference Code | 1483017 |
As a recognized degradation marker, 3-dehydroxy-3-oxo-4,5-dihydro oxazepam is subject to strict regulatory thresholds in pharmaceutical products. Major pharmacopoeias including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify it as a qualified impurity requiring monitoring during stability testing and batch release [4] . The USP designates it formally as Oxazepam Related Compound A (USP Catalog No: 1483017) and provides certified reference materials (CRMs) at >95% purity for analytical applications . These CRMs enable accurate quantification through chromatographic methods like HPLC-UV, with typical specification limits set below 0.1-0.3% w/w in active pharmaceutical ingredients (APIs) [1] .
Analytical profiling reveals this impurity exhibits distinct chromatographic behavior (retention time ≈ 12.3 minutes under reversed-phase conditions) and spectroscopic properties facilitating its discrimination from structurally related benzodiazepines [4] . The compound's stability profile necessitates stringent storage protocols for reference standards, typically requiring -20°C temperature control to prevent decomposition [1] [2]. Modern quality control laboratories employ validated stability-indicating methods capable of resolving this impurity from other process-related species like diazepam and nordiazepam derivatives [4] .
Table 2: Key Physicochemical and Regulatory Attributes
Property | Specification | Analytical Relevance | |
---|---|---|---|
Molecular Weight | 286.71 g/mol | MS identification | [1] [5] |
Purity (Reference Standard) | >95% (HPLC) | Calibration accuracy | [1] [2] |
Storage Conditions | -20°C (long-term) | Stability maintenance | [1] [2] |
Pharmacopeial Status | EP Impurity A; USP Related Compound A | Regulatory compliance | [4] |
Detection Techniques | HPLC-UV (235-254 nm) | Batch release testing | [4] |
International regulatory frameworks mandate comprehensive impurity profiling for benzodiazepine APIs, with 3-dehydroxy-3-oxo-4,5-dihydro oxazepam included in the ICH Q3A/B classification as a potential process contaminant [4] . Its control strategy encompasses synthetic process optimization to minimize formation, validated analytical methods for detection, and stability studies to quantify increases during shelf life [4] . This integrated approach ensures patient safety by maintaining impurity levels within toxicologically justified acceptance limits throughout the product lifecycle.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: